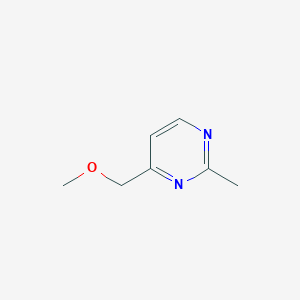
2,6-Dibromo-8-fluoroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-8-fluoroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinazoline structure enhances its chemical reactivity and potential biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-8-fluoroquinazoline typically involves the bromination and fluorination of quinazoline derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern . The reaction conditions often require an inert atmosphere and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-8-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-8-fluoroquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-8-fluoroquinazoline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dibromo-4-phenoxyphenol
- 6-Bromo-2-chloroquinoxaline
- 7-Bromo-2,4-dichloro-8-fluoroquinazoline
Comparison: Compared to similar compounds, 2,6-Dibromo-8-fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C8H3Br2FN2 |
|---|---|
Molekulargewicht |
305.93 g/mol |
IUPAC-Name |
2,6-dibromo-8-fluoroquinazoline |
InChI |
InChI=1S/C8H3Br2FN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H |
InChI-Schlüssel |
DGGXYUSDRCGBML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC(=NC=C21)Br)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Chloro-2-methylbenzo[b]thiophen-3-ol](/img/structure/B13118613.png)




